molecular formula C8H6INS2 B8232873 6-Iodo-2-(methylthio)benzo[d]thiazole

6-Iodo-2-(methylthio)benzo[d]thiazole

Cat. No. B8232873
M. Wt: 307.2 g/mol
InChI Key: BNVCQPDDDUOBRT-UHFFFAOYSA-N
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Description

6-Iodo-2-(methylthio)benzo[d]thiazole is a useful research compound. Its molecular formula is C8H6INS2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

6-Iodo-2-(methylthio)benzo[d]thiazole, as a derivative of benzo[d]thiazole, contributes to the field of synthetic and medicinal chemistry. It serves as a component in the synthesis of various compounds with diverse bioactivities. For instance, researchers have developed methods to synthesize hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the versatility of benzo[d]thiazole derivatives as building blocks in drug discovery (Durcik et al., 2020).

Molecular and Crystal Structure Studies

The benzo[d]thiazole moiety, a key component in 6-Iodo-2-(methylthio)benzo[d]thiazole, has been a subject of extensive study in molecular and crystal structure analysis. For example, a study on the synthesis, X-ray structure, and spectroscopic analysis of a benzo[d]thiazole derivative revealed insights into its molecular geometry and chemical behavior (Inkaya, 2018).

Antitumor and Anticancer Research

Benzo[d]thiazole derivatives have shown promise in antitumor and anticancer research. For instance, new benzimidazoles with benzo[d]thiazole moieties have been synthesized and evaluated for their antitumor effects, showcasing significant inhibitory activities against various cancer cell lines (El‐All et al., 2015).

Organic Semiconductors and Optoelectronic Applications

The electron-deficient nature of benzo[d]thiazole derivatives like 6-Iodo-2-(methylthio)benzo[d]thiazole makes them suitable for applications in organic semiconductors. These derivatives have been used in the development of high-performance organic semiconductors for various applications, including transistors and solar cells (Chen et al., 2016).

Antimosquito and Repellent Activities

Research into the antimosquito properties of benzo[d]thiazole analogs demonstrates their potential as effective insect repellents. Studies have shown that certain benzo[d]thiazole derivatives exhibit significant repellent activity against mosquitoes, indicating a potential application in public health (Venugopala et al., 2013).

Polymerization and Material Science

In material science, benzo[d]thiazole derivatives have been explored for their role in polymerization processes. For instance, studies on titanium and zirconium complexes with benzo[d]thiazole-based ligands have revealed their potential in catalyzing ethylene polymerization, demonstrating their significance in industrial chemistry (Jia & Jin, 2009).

properties

IUPAC Name

6-iodo-2-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVCQPDDDUOBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-(methylthio)benzo[d]thiazole

Synthesis routes and methods

Procedure details

To a stirred, room temperature mixture of 6-iodobenzo[d]thiazole-2-thiol (Reference Example 6a, 1.5 g, 5.1 mmol) and potassium carbonate (0.707 g, 5.1 mmol) in tetrahydrofuran (30 mL) was added methyl iodide (0.35 mL, 5.6 mmol). The reaction mixture was stirred at room temperature overnight, then volatiles were removed under reduced pressure to give a solid. The solid was partitioned between saturated aqueous sodium carbonate and chloroform. The chloroform layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure to provide 6-iodo-2-(methylthio)benzo[d]thiazole. 1H NMR (300 MHz, CDCl3) δ ppm 2.78 (s, 3H), 7.58 (d, J=9 Hz, 1H), 7.69 (dd, J=2, 9 Hz, 1H), 8.07 (d, J=2 Hz, 1H); MS (DCI/NH3) m/z 308 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.707 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.